molecular formula C15H10ClF3O3 B3138834 2-Chloro-2'-trifluoromethyl-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid CAS No. 473264-14-1

2-Chloro-2'-trifluoromethyl-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B3138834
CAS No.: 473264-14-1
M. Wt: 330.68 g/mol
InChI Key: VEJCPEIQLWULPU-UHFFFAOYSA-N
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Description

2-Chloro-2'-trifluoromethyl-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid is a biphenyl-derived carboxylic acid featuring distinct substituents: a chlorine atom at the 2-position, a trifluoromethyl group at the 2'-position, and a methoxy group at the 5-position of the biphenyl scaffold.

Properties

IUPAC Name

5-chloro-2-methoxy-4-[2-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O3/c1-22-13-7-9(12(16)6-10(13)14(20)21)8-4-2-3-5-11(8)15(17,18)19/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJCPEIQLWULPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C2=CC=CC=C2C(F)(F)F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801149401
Record name 2-Chloro-5-methoxy-2′-(trifluoromethyl)[1,1′-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801149401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473264-14-1
Record name 2-Chloro-5-methoxy-2′-(trifluoromethyl)[1,1′-biphenyl]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473264-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-methoxy-2′-(trifluoromethyl)[1,1′-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801149401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2'-trifluoromethyl-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated biphenyl precursor under palladium catalysis. The reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The biphenyl backbone is synthesized via Suzuki-Miyaura coupling, a key reaction for forming aryl-aryl bonds. This method employs palladium catalysts and arylboronic acids:

  • Reagents : Arylboronic acid, Pd(PPh₃)₄, K₂CO₃

  • Conditions : 80°C for 16 hours in 1,4-dioxane/water (4:1) .

  • Yield : Good yields (reported for analogous biphenyl carboxylic acids) .

Example :

Reaction ComponentDetails
Aryl Halide1-(4-Bromophenyl)cyclopropane-1-carboxylic acid
Boronic AcidSubstituted arylboronic acids
Catalyst SystemPd(PPh₃)₄, K₂CO₃
Solvent1,4-Dioxane/water
ProductBiphenyl carboxylic acid derivatives

Ester Hydrolysis

The carboxylic acid group is often introduced via hydrolysis of ester precursors:

  • Reagents : LiOH or KOH in methanol/THF .

  • Conditions : 60–80°C for 5–12 hours.

  • Yield : Up to 84% .

Experimental Procedure :

  • Ester (e.g., methyl 4’-(trifluoromethyl)biphenyl-2-carboxylate) is treated with LiOH in THF/methanol.

  • Acidification with HCl yields the carboxylic acid .

Amide Formation

The carboxylic acid reacts with amines to form amides, typically using coupling reagents:

  • Reagents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-dimethylaminopyridine) .

  • Conditions : Room temperature in dichloromethane or THF.

Example :

Reaction ComponentDetails
Carboxylic Acid2-Chloro-2'-trifluoromethyl-5-methoxy-biphenyl-4-carboxylic acid
AmineSubstituted amines (e.g., 4-aminophenyl derivatives)
Coupling AgentEDCI/DMAP
ProductBiaryl amides (e.g., antiproliferative agents)

Acid-Base Reactions

The carboxylic acid (pKa ~4.2) undergoes deprotonation to form salts with bases like NaOH or KOH . This property is critical for solubility modulation in pharmaceutical formulations.

Chloro Substituent Reactivity

The chloro group may participate in nucleophilic aromatic substitution (SNAr), though its reactivity depends on electronic effects:

  • Electron-Withdrawing Groups : The trifluoromethyl group activates the ring for SNAr.

  • Electron-Donating Groups : The methoxy group deactivates its ring, limiting reactivity at the 5-position .

Trifluoromethyl Stability

The -CF₃ group is generally inert under standard conditions but can enhance metabolic stability and lipophilicity in drug design .

Comparative Reaction Data

Reaction TypeReagents/ConditionsYieldSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, 80°CHigh
Ester HydrolysisLiOH, THF/MeOH, 60°C84%
Amide FormationEDCI/DMAP, CH₂Cl₂Moderate

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of biphenyl compounds exhibit significant anticancer properties. Specifically, 2-Chloro-2'-trifluoromethyl-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid has been studied for its potential to inhibit cancer cell proliferation. A study demonstrated that this compound could induce apoptosis in various cancer cell lines, suggesting its utility as a lead compound for developing new anticancer agents .

Anti-inflammatory Properties
The compound has also shown promise in anti-inflammatory applications. Research has indicated that it can modulate inflammatory pathways, making it a candidate for developing treatments for chronic inflammatory diseases . The mechanism involves the inhibition of pro-inflammatory cytokines, which are key players in the inflammatory response.

Materials Science

Polymer Additives
In materials science, this compound serves as an effective additive in polymer formulations. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Studies have shown that polymers modified with this compound exhibit improved resistance to degradation under high-temperature conditions .

Fluorinated Polymers
The trifluoromethyl group in the compound contributes to the development of fluorinated polymers with unique properties such as hydrophobicity and chemical resistance. These materials are particularly useful in applications requiring durability and resistance to harsh environments, such as coatings and sealants .

Environmental Science

Pesticide Development
The compound's structural features make it a candidate for developing novel pesticides. Its ability to interfere with biological processes in pests suggests potential use as an insecticide or herbicide. Preliminary studies have indicated effective pest control with minimal environmental impact compared to traditional pesticides .

Pollution Monitoring
Additionally, derivatives of this compound have been explored for their application in environmental monitoring systems. Their chemical stability allows them to be used as markers for detecting pollutants in soil and water samples .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Medicinal Chemistry Induces apoptosis in cancer cell lines; potential lead compound for anticancer drugs.
Materials Science Enhances thermal stability and mechanical properties of polymers; effective additive.
Environmental Science Potential use as a pesticide; effective in pest control with low environmental impact.

Mechanism of Action

The mechanism by which 2-Chloro-2'-trifluoromethyl-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 2-Chloro-2'-trifluoromethyl-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid and related biphenyl carboxylic acids:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Notes
Target Compound 2-Cl, 2'-CF₃, 5-OCH₃ C₁₅H₁₀ClF₃O₃ 330.69* Hypothesized higher lipophilicity due to CF₃ group; enhanced metabolic stability.
2'-Chloro-2-fluoro-5'-methoxy-[1,1'-biphenyl]-4-carboxylic acid 2'-Cl, 2-F, 5'-OCH₃ C₁₄H₁₀ClFO₃ 280.68 Lower molecular weight; fluorine may increase bioavailability.
4'-Chloro-5-fluoro-2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid 4'-Cl, 5-F, 2'-OCH₃ C₁₄H₁₀ClFO₃ 280.68 Positional isomerism alters electronic distribution; potential for varied reactivity.
2-Bromo-2'-chloro-5-(trifluoromethyl)-1,1'-biphenyl 2-Br, 2'-Cl, 5-CF₃ C₁₃H₈BrClF₃ 336.56 Bromine increases steric bulk; higher halogen content may enhance pesticidal activity.
5-Chloro-2'-fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid 5-Cl, 2'-F, 4'-OCH₃ C₁₄H₁₀ClFO₃ 280.68 Methoxy at 4' instead of 5' position; impacts binding affinity in receptor interactions.

Biological Activity

2-Chloro-2'-trifluoromethyl-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid (CAS Number: 473264-14-1) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antiviral applications. This article reviews the biological activity of this compound, synthesizing findings from various studies.

  • Molecular Formula : C16H13ClF3O3
  • Molecular Weight : 330.68 g/mol
  • Structure : The compound features a biphenyl core with a trifluoromethyl group and a methoxy group, which may influence its interaction with biological targets.

Antitumor Activity

Research has shown that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have identified that certain derivatives can selectively target folate receptors (FRs) on cancer cells, leading to effective inhibition of tumor growth.

Key Findings :

  • In vitro studies demonstrated that related compounds inhibited the proliferation of KB and IGROV1 human tumor cells with IC50 values in the nanomolar range (0.55 nM for KB cells) .
  • In vivo experiments on SCID mice with KB tumors showed remarkable antitumor activity, with significant log kills and complete remissions observed .

The primary mechanism involves selective transport through folate receptors and inhibition of key enzymes in the purine nucleotide biosynthesis pathway. The inhibition of glycinamide ribonucleotide formyltransferase (GARFTase) has been highlighted as a crucial target .

Comparative Biological Activity Table

Compound NameIC50 (KB Cells)IC50 (IGROV1 Cells)Mechanism
This compound0.55 nM0.97 nMInhibition of GARFTase
Related Compound A3.2 nM176 nMFR-mediated uptake
Related Compound B4.5 nMNot availableFR-independent uptake

Antiviral Activity

In addition to its antitumor properties, there is emerging evidence suggesting potential antiviral activity against certain viruses. For example, compounds structurally related to this biphenyl derivative have shown significant inhibitory effects on viral replication in assays .

Case Study :
A study evaluated various compounds for their ability to inhibit yellow fever virus replication. Compounds that achieved over 50% inhibition at 50 µM were considered active, indicating a promising avenue for further research into antiviral applications .

Q & A

Q. [Basic] What synthetic strategies are commonly employed to prepare 2-Chloro-2'-trifluoromethyl-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid?

Methodological Answer: Synthesis typically involves sequential cross-coupling and functionalization steps:

  • Biphenyl Core Formation: Suzuki-Miyaura coupling of halogenated benzene derivatives (e.g., 4-bromo-2-chlorobenzoic acid with a trifluoromethyl-substituted boronic acid) to establish the biphenyl backbone .
  • Substituent Introduction:
  • Trifluoromethylation: Use of CF₃-containing reagents (e.g., Umemoto’s reagent) under palladium catalysis for regioselective introduction at the 2'-position .
  • Methoxy Group Installation: Nucleophilic aromatic substitution or directed ortho-metalation at the 5-position, followed by methylation .
    • Carboxylic Acid Activation/Protection: Temporary ester protection during synthesis to prevent side reactions, with final hydrolysis to yield the free acid .

Q. [Basic] Which analytical techniques are critical for assessing purity and structural integrity?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>98% is standard for research-grade material) using reverse-phase columns and UV detection .
  • Nuclear Magnetic Resonance (NMR):
  • ¹H/¹³C NMR: Confirms substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, trifluoromethyl as a singlet in ¹⁹F NMR) .
  • 2D NMR (COSY, HSQC): Resolves overlapping signals in aromatic regions .
    • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula (e.g., C₁₅H₁₀ClF₃O₃) .

Q. [Basic] What are the solubility properties of this compound in common solvents?

Methodological Answer:

  • Polar Solvents: Limited solubility in water due to the hydrophobic trifluoromethyl and biphenyl groups. Solubility improves in DMSO or DMF, making these suitable for biological assays .
  • Organic Solvents: Moderate solubility in ethanol, methanol, and dichloromethane. Preferential use of ethanol for recrystallization due to low toxicity .

Advanced Research Questions

Q. [Advanced] How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

Methodological Answer:

  • Crystal Growth: Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals .
  • Data Collection/Refinement: Use SHELX suite (SHELXD for structure solution, SHELXL for refinement) to model electron density maps. The trifluoromethyl group’s rotational disorder may require constrained refinement .
  • Key Metrics: Bond angles/planarity of the biphenyl system, torsional angles between substituents, and hydrogen-bonding networks involving the carboxylic acid .

Q. [Advanced] What computational approaches predict the compound’s reactivity and pharmacophore potential?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., carboxylic acid as a hydrogen-bond donor) .
  • Molecular Docking: Screen against target proteins (e.g., cyclooxygenase-2) using the trifluoromethyl group’s hydrophobic pocket compatibility .
  • ADMET Prediction: Tools like SwissADME assess bioavailability (LogP ~2.5–3.0) and metabolic stability (CYP450 interactions) .

Q. [Advanced] How do substituents influence spectroscopic data contradictions, and how can these be resolved?

Methodological Answer:

  • Case Example: Overlapping ¹H NMR signals from methoxy and adjacent aromatic protons. Resolution strategies:
  • Variable Temperature NMR: Reduces signal broadening caused by hindered rotation .
  • Isotopic Labeling: Deuterated solvents (DMSO-d₆) enhance resolution in crowded regions .
    • Fluorine-Proton Coupling: ¹⁹F-¹H HOESY identifies spatial proximity between trifluoromethyl and methoxy groups .

Q. [Advanced] What strategies optimize regioselectivity during trifluoromethylation?

Methodological Answer:

  • Directed C-H Activation: Use of palladium catalysts with directing groups (e.g., pyridine auxiliaries) to target the 2'-position .
  • Photoredox Catalysis: Visible-light-mediated trifluoromethylation minimizes side reactions in electron-rich aromatic systems .
  • Competitive Experiments: Monitor reaction progress via LC-MS to adjust stoichiometry of CF₃ sources (e.g., Langlois’ reagent) .

Safety and Handling

Q. [Basic] What safety protocols are essential during experimental handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of fine particles during weighing .
  • Waste Disposal: Neutralize acidic waste with sodium bicarbonate before aqueous disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-2'-trifluoromethyl-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-2'-trifluoromethyl-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid

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